molecular formula C26H24ClF2N3O3S B2472588 N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride CAS No. 1329876-48-3

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride

Cat. No. B2472588
CAS RN: 1329876-48-3
M. Wt: 532
InChI Key: FQXGBPUSBCXUPH-UHFFFAOYSA-N
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Description

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride is a useful research compound. Its molecular formula is C26H24ClF2N3O3S and its molecular weight is 532. The purity is usually 95%.
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Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

The compound has been investigated for its potential as an emitter in organic light-emitting diodes (OLEDs). Researchers have designed and synthesized novel orange-yellow to near-infrared (NIR) emitters based on 5,6-difluorobenzo[c][1,2,5]thiadiazole (BTDF). Notably, three derivatives—BTDF-TPA, BTDF-TTPA, and BTDF-TtTPA—were developed. These materials exhibit a hybridized local and charge-transfer (HLCT) state feature, allowing for efficient exciton utilization under electrical excitation. The insertion of thiophene as a π-bridge between the electron-donating (D) moiety (triphenylamine, TPA) and the electron-accepting (A) moiety (BTDF) results in a significant red-shift of the emission peak and high photoluminescence quantum yield (PLQY). These emitters achieve deep-red emission with minimal efficiency roll-off and even NIR emission in non-doped devices .

properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-4-phenoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F2N3O3S.ClH/c27-19-16-22(28)24-23(17-19)35-26(29-24)31(11-10-30-12-14-33-15-13-30)25(32)18-6-8-21(9-7-18)34-20-4-2-1-3-5-20;/h1-9,16-17H,10-15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXGBPUSBCXUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClF2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride

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